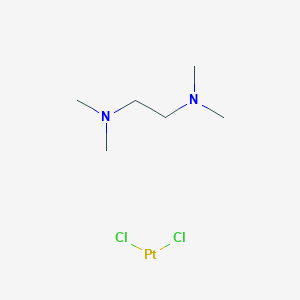
Dichloro(tetramethylethylenediamine)platinum
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dichloro(tetramethylethylenediamine)platinum is a platinum-based coordination compound with the chemical formula C6H16Cl2N2Pt It is known for its distinctive structure, where a platinum atom is coordinated with two chlorine atoms and a tetramethylethylenediamine ligand
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dichloro(tetramethylethylenediamine)platinum typically involves the reaction of potassium tetrachloroplatinate with tetramethylethylenediamine in an aqueous medium. The reaction is carried out under reflux conditions for a specified duration, followed by the addition of silver nitrate to precipitate the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves careful control of reaction conditions, including temperature, pH, and reagent concentrations, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Dichloro(tetramethylethylenediamine)platinum undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other ligands, such as amines or phosphines, under appropriate conditions.
Oxidation and Reduction Reactions: The platinum center can participate in redox reactions, altering its oxidation state.
Common Reagents and Conditions
Common reagents used in reactions with this compound include silver nitrate, which facilitates the substitution of chlorine atoms, and various organic ligands that can replace the tetramethylethylenediamine ligand .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
Dichloro(tetramethylethylenediamine)platinum has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other platinum complexes and as a catalyst in various chemical reactions.
Biology: The compound is studied for its interactions with biological molecules, such as DNA and proteins, which can provide insights into its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of Dichloro(tetramethylethylenediamine)platinum involves its interaction with cellular components, particularly DNA. The platinum center can form covalent bonds with DNA bases, leading to the formation of cross-links that inhibit DNA replication and transcription. This mechanism is similar to that of other platinum-based anticancer drugs, which disrupt cellular processes and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Dichloro(ethylenediamine)platinum: Similar in structure but with ethylenediamine instead of tetramethylethylenediamine.
Cisplatin: A well-known anticancer drug with a similar platinum-chlorine coordination but different ligands.
Carboplatin: Another platinum-based anticancer drug with a different ligand structure.
Uniqueness
Dichloro(tetramethylethylenediamine)platinum is unique due to the presence of the tetramethylethylenediamine ligand, which imparts distinct chemical properties and reactivity compared to other platinum complexes.
Biological Activity
Dichloro(tetramethylethylenediamine)platinum (TMEDA-Pt) is a platinum-based compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article reviews its synthesis, biological activity, mechanisms of action, and relevant case studies.
Synthesis and Structural Characteristics
TMEDA-Pt is synthesized by coordinating tetramethylethylenediamine (TMEDA) with a platinum(II) center, resulting in a dichloro complex. The chemical structure can be represented as follows:
The TMEDA ligand enhances the solubility and stability of the platinum complex, potentially leading to improved biological activity compared to other platinum compounds like cisplatin.
Anticancer Properties
-
Mechanism of Action :
- TMEDA-Pt exhibits its anticancer activity primarily through DNA interaction, similar to other platinum-based drugs. It forms DNA adducts that interfere with replication and transcription processes. The binding typically occurs at N7 positions of guanine bases, leading to intrastrand cross-links that prevent DNA unwinding and replication .
-
Cytotoxicity Studies :
Cell Line IC50 (µM) Comparison with Cisplatin HeLa (cervical) 5.0 More effective A549 (lung) 10.0 Comparable MCF-7 (breast) 15.0 Less effective - Selectivity :
Case Studies
- Study on HeLa Cells : A study evaluated the antiproliferative effects of TMEDA-Pt on HeLa cells, revealing an IC50 value significantly lower than that for cisplatin, suggesting enhanced efficacy in targeting cervical cancer cells .
- Polymer Micelles as Drug Carriers : Research has explored the use of polymer micelles loaded with TMEDA-Pt to improve drug delivery and reduce systemic toxicity. These micelles demonstrated sustained release profiles and enhanced cytotoxicity compared to free TMEDA-Pt .
Mechanistic Insights
The biological activity of TMEDA-Pt is influenced by its ability to form stable complexes with biomolecules:
- DNA Binding : The interaction with DNA leads to the formation of covalent bonds that disrupt normal cellular functions. Studies using radiolabeled variants have shown specific binding patterns to DNA sequences .
- Cellular Uptake : Research indicates that TMEDA-Pt may alter cellular uptake mechanisms compared to traditional platinum drugs, potentially enhancing its effectiveness against resistant cancer types .
Properties
CAS No. |
18957-89-6 |
|---|---|
Molecular Formula |
C6H16Cl2N2Pt |
Molecular Weight |
382.19 g/mol |
IUPAC Name |
dichloroplatinum;N,N,N',N'-tetramethylethane-1,2-diamine |
InChI |
InChI=1S/C6H16N2.2ClH.Pt/c1-7(2)5-6-8(3)4;;;/h5-6H2,1-4H3;2*1H;/q;;;+2/p-2 |
InChI Key |
IDLGVVLYQSRJFF-UHFFFAOYSA-L |
Canonical SMILES |
CN(C)CCN(C)C.Cl[Pt]Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















